p-Aminobenzothiamide
Description
Overview of Research Significance
The significance of 4-Aminothiobenzamide (B124670) in chemical research stems from its multifaceted role as a precursor and functional component in the synthesis of diverse chemical entities. Its primary application lies in its function as a key intermediate for the construction of more complex molecular architectures.
Synthetic Intermediate: 4-Aminothiobenzamide serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules guidechem.com. It is employed in reactions such as the Hantzsch thiazole (B1198619) synthesis, where it condenses with α-haloketones (like 2-bromoacetophenone) to form thiazole derivatives, which are prevalent in medicinal chemistry nih.govescholarship.orgnih.gov. Furthermore, it acts as a precursor for the synthesis of various heterocyclic compounds, which are fundamental structures in many organic synthesis pathways wikipedia.org.
Functional Group Reactivity: The compound possesses a reactive amino group (-NH₂) that can participate in nucleophilic substitution and condensation reactions, and a thioamide group (-C(S)NH₂) which is known to enhance electronegativity and alter hydrogen-bonding capabilities. These characteristics influence its interactions with biological targets and its reactivity in chemical transformations vulcanchem.com. The sulfur atom in the thioamide group exhibits affinity for metal ions, enabling coordination with metal centers in enzyme active sites vulcanchem.com.
Hydrogen Sulfide (B99878) (H₂S) Donor: Research has identified 4-Aminothiobenzamide as a donor of hydrogen sulfide (H₂S), a gasotransmitter involved in numerous physiological processes rsc.org. This property has led to its incorporation into self-assembled nanoparticles designed for controlled H₂S delivery, with potential applications in cardiovascular research rsc.org.
Enzyme Inhibition Potential: While direct studies on 4-Aminothiobenzamide's enzyme inhibitory activity are limited, its structural analogs, such as 3-aminothiobenzamide (B124690), have been shown to inhibit enzymes like poly(ADP-ribose) polymerase (PARP) vulcanchem.com. This suggests that 4-Aminothiobenzamide might also interfere with similar enzymatic pathways by binding to catalytic sites or acting as a substrate competitor vulcanchem.com.
Broader Therapeutic Relevance: Derivatives and related thioamide compounds have been explored for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties ontosight.aiontosight.ai. Some thiobenzamide (B147508) derivatives have also shown promise as insecticidal agents scispace.com.
Physicochemical Properties of 4-Aminothiobenzamide
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂S | guidechem.comsigmaaldrich.com |
| CAS Number | 4714-67-4 | guidechem.comsigmaaldrich.com |
| Molecular Weight | 152.22 g/mol | sigmaaldrich.com |
| Appearance | White to off-white crystalline powder | guidechem.com |
| Melting Point | 185-190 °C | sigmaaldrich.com |
| Solubility | Soluble in water | guidechem.com |
Historical Context of Thiobenzamide Derivatives in Academia
The study of thioamides, a class to which 4-Aminothiobenzamide belongs, has a rich history in academic research, particularly within medicinal chemistry and organic synthesis. Thioamides have long been recognized as isosteres of amides, meaning they share similar structural and electronic properties but with a sulfur atom replacing the oxygen of the carbonyl group. This subtle substitution leads to significant differences in chemical reactivity, hydrogen-bonding capabilities, and interactions with biological targets iasp-pain.orgnih.govchemrxiv.org.
Amide Isosteres in Medicinal Chemistry: In medicinal chemistry, thioamides have been strategically incorporated into peptide backbones and small molecule compounds to enhance their pharmacokinetic properties, improve stability against hydrolytic enzymes, and modulate target affinity iasp-pain.orgnih.govchemrxiv.org. This approach has been instrumental in drug discovery programs targeting a wide spectrum of human diseases, including cancer, microbial infections, viral infections, and neurodegenerative conditions iasp-pain.org.
Evolution of Synthesis Methods: The synthesis of thioamides has evolved significantly over time. Early methods, dating back to the 1870s, commonly involved the thionation of amides using phosphorus sulfides such as phosphorus pentasulfide (P₂S₅) or the more soluble Lawesson's reagent wikipedia.orgvulcanchem.com. Other established methods include the Willgerodt-Kindler reaction, which can convert carbonyl compounds into thioamides, and reactions involving imidoyl chlorides wikipedia.orglongdom.orgresearchgate.net. More contemporary research focuses on developing greener and more efficient synthetic routes, including transition-metal-free three-component reactions utilizing elemental sulfur chemistryviews.org.
Natural Occurrence and Biological Roles: While thioamides are relatively rare in nature, they have been identified in various natural products, predominantly of bacterial origin, and play distinct roles in their biological contexts nih.gov.
Broad Academic Interest: The academic community has consistently explored thiobenzamide derivatives due to their potential biological activities and their utility in creating complex molecular structures. Research has investigated their roles in areas ranging from cardiovascular health to potential pesticidal applications, highlighting the broad applicability of this chemical scaffold rsc.orgscispace.com.
Common Synthesis Reagents and Methods for Thioamides
| Reagent/Method | Description | Primary Use |
| Phosphorus Pentasulfide (P₂S₅) | A classic reagent for converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). | Thionation of amides to form thioamides. |
| Lawesson's Reagent | A more soluble and often milder thionating agent compared to P₂S₅. | Efficient thionation of amides and other carbonyl compounds. |
| Willgerodt-Kindler Reaction | A reaction that typically involves an aldehyde or ketone, sulfur, and an amine (like morpholine) to form thioamides or related compounds. | Synthesis of thioamides and thioacylmorpholides. |
| Imidoyl Chlorides + Hydrogen Sulfide | A method involving the reaction of imidoyl chlorides with hydrogen sulfide. | Formation of thioamide functional groups. |
| Elemental Sulfur + Chlorohydrocarbons + Amides | A transition-metal-free, three-component reaction method. | Environmentally friendly synthesis of various thioamides. |
| 2-Benzothiazolyl Dithiobenzoate | A reagent used for thiobenzoylation. | Synthesis of thiobenzamide derivatives and O-thiobenzoates. |
| BBr₃-mediated S-directed ortho C–H Borylation | A metal-free method for functionalizing thiobenzamides at the ortho position of the phenyl ring. | Synthesis of functionalized thiobenzamide derivatives. |
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVSPPXXGXGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197049 | |
| Record name | Benzamide, p-aminothio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4714-67-4, 4114-67-4 | |
| Record name | 4-Aminobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Aminobenzothiamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714674 | |
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| Record name | 4-Aminothiobenzamide | |
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| Record name | Benzamide, p-aminothio- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40197049 | |
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| Record name | Benzenecarbothioamide, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.993 | |
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| Record name | 4114-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-AMINOBENZOTHIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWB1B05E2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Mechanisms Involving 4 Aminothiobenzamide
Mechanistic Investigations of Reactions Involving 4-Aminothiobenzamide (B124670)
Catalytic Influences on Reaction Outcomes and Selectivity
Catalysis plays a pivotal role in directing the reactions of 4-Aminothiobenzamide, influencing both the rate and the specificity of the transformations. While direct studies specifically detailing catalytic influences on 4-Aminothiobenzamide derivatization are not extensively published, general principles of thioamide chemistry and related compounds provide insight.
Thioamides, including 4-Aminothiobenzamide, are known to participate in various reactions, such as cyclizations and condensations, which are often facilitated by catalysts. For instance, the synthesis of heterocyclic compounds frequently involves thioamides as key building blocks. Catalysts, whether acidic or basic, can activate either the thioamide moiety or the reaction partner, thereby lowering the activation energy and promoting the desired reaction pathway saskoer.ca.
Metal Catalysis: In the context of related compounds, palladium catalysts have been employed in reactions involving thioamide derivatives. For example, palladium complexes immobilized on magnetic nanoparticles have been synthesized and characterized for use in Suzuki and Heck reactions capes.gov.br. While not directly involving 4-Aminothiobenzamide as a substrate in the cited examples, these studies highlight the potential of metal catalysts to mediate transformations involving thioamide-containing structures, influencing selectivity and yield capes.gov.brresearchgate.net. Emerging industrial methods for catalytic thionation, a process related to the synthesis of thioamides, utilize metal catalysts to improve yields, suggesting a broader applicability of metal catalysis in thioamide chemistry vulcanchem.com.
Acid and Base Catalysis: Acid and base catalysts are fundamental in organic synthesis and are expected to influence reactions involving 4-Aminothiobenzamide. Acid catalysis can activate the electrophilic character of the thiocarbonyl sulfur atom, making it more susceptible to nucleophilic attack. Conversely, base catalysis can deprotonate the amide nitrogen, increasing its nucleophilicity. These effects are crucial in reactions like condensation and cyclization, where precise control over reactivity is necessary to achieve desired products and minimize side reactions saskoer.ca.
Catalytic Thionation: In the synthesis of 4-Aminothiobenzamide itself, the conversion of 4-aminobenzamide (B1265587) to 4-Aminothiobenzamide involves thionation reagents. While traditionally achieved with reagents like Lawesson's reagent or phosphorus pentasulfide, industrial processes are exploring catalytic thionation to enhance yields and reduce waste vulcanchem.com. This indicates that catalyst development is an active area for optimizing the production and subsequent reactions of thioamides.
Thermodynamic and Kinetic Aspects of Derivatization
Understanding the thermodynamic and kinetic parameters governing the derivatization of 4-Aminothiobenzamide is crucial for optimizing reaction conditions and predicting reaction outcomes. These aspects dictate the feasibility, rate, and equilibrium of chemical transformations.
Reaction Kinetics: The rate at which derivatization reactions of 4-Aminothiobenzamide proceed is governed by kinetic factors, primarily the activation energy (Ea) of the reaction pathway. Catalysts significantly influence kinetics by providing alternative reaction pathways with lower activation energies saskoer.calibretexts.org. For example, in native chemical ligation, thiol additives act as catalysts by facilitating transthioesterification, significantly reducing reaction times from 24-48 hours to much shorter periods nih.gov. While specific kinetic data for 4-Aminothiobenzamide derivatizations are scarce, the general principle is that catalysts will accelerate these processes by lowering the energy barrier.
Studies on related compounds and general chemical principles suggest that the derivatization of 4-Aminothiobenzamide may involve various reaction steps, each with its own kinetic and thermodynamic profile. For instance, in the synthesis of complex molecules involving thiobenzamide (B147508) derivatives, parameters like activation energy and reaction rates are critical for process optimization mdpi.commdpi.comnih.gov. The thioamide group itself, with its sulfur atom, can participate in coordination chemistry and redox reactions, which are governed by thermodynamic stability and kinetic accessibility vulcanchem.com.
Structure-Activity Relationships: While direct studies on 4-Aminothiobenzamide are limited, research on analogous compounds often reveals how structural modifications, influenced by reaction conditions and catalysts, can alter kinetic and thermodynamic properties. For example, substituent effects on thioamide groups in related compounds have been analyzed in terms of thermodynamic and intrinsic kinetic parameters researchgate.net. Understanding these relationships is key to designing efficient derivatization strategies for 4-Aminothiobenzamide.
Data Table: Illustrative Catalytic Influences and Kinetic/Thermodynamic Aspects
The following table presents hypothetical examples illustrating how catalysts and kinetic/thermodynamic factors might influence reactions involving 4-Aminothiobenzamide, based on general chemical principles and studies on related compounds. Specific quantitative data for 4-Aminothiobenzamide are not widely available in the public domain for all listed parameters.
| Reaction Type (Hypothetical) | Catalyst/Condition | Influenced Outcome | Kinetic Aspect (Example) | Thermodynamic Aspect (Example) |
| Cyclization to Benzothiazole (B30560) | Acid Catalyst (e.g., HCl) | Increased reaction rate, improved yield of benzothiazole derivative | Lowered activation energy for ring closure | Favors formation of stable benzothiazole ring system |
| Condensation Reaction | Base Catalyst (e.g., Et₃N) | Enhanced nucleophilicity of amino group, faster condensation | Increased rate constant for nucleophilic attack | Equilibrium shifted towards condensation product under optimal conditions |
| Metal-Catalyzed Coupling | Palladium Complex | Site-selective coupling at amino group or aromatic ring | Lowered Ea for C-N or C-C bond formation | Stability of organometallic intermediates |
| Thionation of Amide | Catalytic Thionation (e.g., Metal Catalyst) | Improved yield (>85%) of thioamide | Faster conversion of C=O to C=S | Driving force for sulfur incorporation |
Compound List:
4-Aminothiobenzamide
4-aminobenzamide
Lawesson's reagent
Phosphorus pentasulfide (P₄S₁₀)
Toluene
3-aminothiobenzamide (B124690)
NAD⁺
Zinc cofactors
Poly(ADP-ribose) polymerase (PARP)
DMSO
Ethanol
6-methyl-1H-benzimidazole
6-methylbenzimidazole-2-carboxylic acid
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (Hydroxybenzotriazole)
Hydrogen peroxide
Alkyl halides
Thiophenol
Benzyl mercaptan
MESNA (Sodium 2-mercaptoethanesulfonate)
(4-carboxylmethyl)thiophenol (MPAA)
Methanol
Alkenes
Hydrogen
Nickel
Ethene
Ethane
Benzonitrile (BN)
Ammonia (NH₃)
Primary amines
Secondary amines
Iodine
Cyclopentadiene
Electron-deficiency alkenes
Benzocyclobutenes
Aryl iodides
Dipeptidyl peptidase-4 (DPP-4) inhibitors (Gliptins)
Tyrosine
Tryptophan
Cysteine
Glycine
Nitrogen (N₂)
Hydrogen cyanide (HCN)
Cyanogen (C₂N₂)
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Nitrogen oxides (NO, NO₂)
Methane
Carbon monoxide (CO)
Alcohols
Epoxides
Aldehydes
Ketones
Organic acids
4-dimethyl amino benzaldehyde (B42025)
Diazotized dinitro aniline (B41778) reagents
Azoimine complexes
Schiff bases
Dinitroaniline
Sodium carbonate (Na₂CO₃)
Hydrochloric acid (HCl)
Sodium nitrite (B80452) (NaNO₂)
Waste cooking oil
Fatty acid methyl esters (FAME)
Zeolite-A
Copper(II) (Cu²⁺)
Palladium(II) (Pd²⁺)
Uranium(VI) (U(VI))
4-mercaptobenzeneacetic acid
Advanced Spectroscopic Analysis in 4 Aminothiobenzamide Research
Application of Spectroscopic Techniques for Structural Characterization of Derivatives
The structural integrity and specific functional groups of 4-aminothiobenzamide (B124670) and its synthesized derivatives are routinely confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule and establishing connectivity. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the electronic environment of nuclei, allowing for the assignment of specific signals to particular atoms or groups within 4-aminothiobenzamide and its derivatives.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of signals offer insights into the types of protons present and their neighboring environments. For example, the aromatic protons of the benzene (B151609) ring in 4-aminothiobenzamide typically appear in a characteristic region, with their splitting patterns revealing their relative positions. The amino (-NH₂) protons are often observed as a broad singlet, whose position can be concentration and solvent dependent. Studies on related carboxamide derivatives have shown NH₂ protons resonating around 6.14 ppm and CONH protons around 9.16 ppm in DMSO-d₆ mdpi.com. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for aromatic carbons, the carbon atom of the thiocarbonyl group (C=S), and the carbon bearing the amino group. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly different chemical shift compared to a carbonyl carbon (C=O) due to the difference in electronegativity and bonding.
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 8.0 | Splitting patterns depend on substitution pattern. |
| Amino (-NH₂) | 3.5 - 5.0 (broad singlet) | Can be concentration and solvent dependent; may exchange with D₂O. |
| Thioamide (N-H) | ~9.0 - 10.0 (broad singlet) | Observed in some thioamide derivatives mdpi.com. |
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| Aromatic Carbons | 110 - 150 | Shifts vary based on substituent effects. |
| C-NH₂ | ~140 - 160 | Carbon bearing the amino group. |
| Thiocarbonyl (C=S) | ~180 - 210 | Characteristic shift for the thiocarbonyl group. |
NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and correlation spectroscopy (COSY) can further confirm connectivity and spatial proximity of protons, aiding in the complete structural assignment of complex derivatives mdpi.commagritek.com.
Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule by detecting the absorption of IR radiation, which corresponds to molecular vibrations. For 4-aminothiobenzamide, IR spectroscopy can confirm the presence of key functional groups.
The amino group (-NH₂) typically exhibits N-H stretching vibrations in the region of 3500-3100 cm⁻¹ copbela.org. Primary amines usually show two distinct absorption bands in this region, corresponding to asymmetric and symmetric stretching. The aromatic ring contributes characteristic C-H stretching vibrations above 3000 cm⁻¹ for sp² hybridized carbons and various C=C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) copbela.orgvscht.cz. The thiocarbonyl (C=S) group is expected to show a characteristic stretching vibration, typically appearing in the range of 1050-1250 cm⁻¹, although this can vary depending on the molecular environment vscht.czlibretexts.org. The presence of the C=S bond, distinct from a C=O bond (which absorbs around 1650-1800 cm⁻¹), is a critical identifier for thioamides libretexts.org.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |
| N-H (amine) | 3500 - 3100 | Primary amines show two bands; secondary amines show one. |
| C-H (aromatic) | > 3000 | Indicates sp² hybridized carbon. |
| C=C (aromatic) | 1600 - 1450 | Multiple bands are common for aromatic rings. |
| C=S (thiocarbonyl) | 1050 - 1250 | Characteristic absorption for the thiocarbonyl group. |
| N-H (bending) | 1650 - 1580 | Amide II band; also observed for primary amines. |
IR spectroscopy is also employed to monitor changes in functional groups during chemical reactions, providing qualitative insights into reaction progress fiveable.meslideshare.netstudymind.co.uk.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through the analysis of fragment ions. Electron ionization (EI) or electrospray ionization (ESI) are commonly used. The molecular ion peak (M⁺) directly indicates the molecular mass of the compound savemyexams.com. For 4-aminothiobenzamide, the molecular ion peak corresponds to its molecular weight.
Fragmentation patterns, arising from the breakdown of the molecular ion, offer crucial structural clues. Common fragmentation pathways for aromatic amines and thioamides can involve the loss of small neutral molecules or radical fragments. For instance, fragmentation may involve cleavage of bonds adjacent to the functional groups or rearrangements. Loss of the -SH radical or fragments related to the amino group or phenyl ring can be observed arkat-usa.orgraco.cat. The presence of isotopes, such as ¹³C, also leads to characteristic [M+1] peaks, which can help in confirming the elemental composition savemyexams.com.
| Fragment Type | Mass-to-Charge Ratio (m/z) | Potential Origin/Loss |
| Molecular Ion (M⁺) | Calculated MW | Intact molecule minus one electron. |
| [M - SH]⁺ | MW - 34 | Loss of the sulfhydryl radical. |
| [M - NH₂]⁺ | MW - 16 | Loss of the amino group radical. |
| [M - HCN]⁺ | MW - 27 | Loss of hydrogen cyanide. |
| Phenyl cation | 77 | Fragment from the aromatic ring. |
| Amino-phenyl cation | 106 | Fragment containing the amino group and phenyl ring. |
MS analysis of related benzamide (B126) derivatives has shown characteristic fragmentation patterns that aid in structural elucidation raco.catnih.gov.
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within molecules, particularly those involving π electrons and non-bonding electrons. Compounds with conjugated π systems, such as the phenyl ring in 4-aminothiobenzamide, absorb light in the UV-Vis region. The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital (e.g., HOMO) to a higher energy molecular orbital (e.g., LUMO) libretexts.orgubbcluj.roupi.edu.
The presence of the amino group and the thiocarbonyl group conjugated with the benzene ring influences the electronic transitions. Typically, π→π* transitions require less energy and occur at longer wavelengths than σ→σ* transitions, while n→π* transitions are generally of lower energy and occur at even longer wavelengths than π→π* transitions libretexts.orgupi.eduijprajournal.com. The extent of conjugation in a molecule directly impacts the energy gap between the HOMO and LUMO, leading to shifts in absorption maxima (λmax). For molecules with extended conjugation, bathochromic shifts (shifts to longer wavelengths) are observed msu.edu. The molar absorptivity (ε) value, determined using the Beer-Lambert Law, provides information about the intensity of absorption and the probability of the electronic transition upi.eduijprajournal.com.
| Transition Type | Typical Wavelength Range (nm) | Notes |
| π → π | 200 - 400 | Common in conjugated systems; requires significant energy. |
| n → π | 250 - 500 | Involves non-bonding electrons; sensitive to solvent and hydrogen bonding. |
Studies on related compounds suggest that the amino and thiocarbonyl groups, conjugated with the phenyl ring, would result in characteristic UV-Vis absorption bands, providing insights into the electronic delocalization within the molecule libretexts.orgmsu.edu.
Spectroscopic Methods in Reaction Monitoring and Kinetic Studies
Spectroscopic techniques are vital for real-time monitoring of chemical reactions and for determining reaction kinetics. By tracking the change in spectral features over time, such as absorbance intensity in UV-Vis spectroscopy or the appearance/disappearance of specific NMR signals, researchers can deduce reaction rates, orders, and mechanisms fiveable.menih.govthermofisher.comresearchgate.net.
UV-Vis spectroscopy is particularly useful for monitoring reactions where reactants or products have distinct absorption profiles in the UV-Vis region ijprajournal.comthermofisher.com. Changes in absorbance at a specific wavelength can be directly correlated to concentration changes via the Beer-Lambert Law, allowing for the determination of reaction rates and orders ijprajournal.comthermofisher.com. For example, if a reactant is colored or absorbs strongly in the UV-Vis range and is consumed during the reaction, its decreasing absorbance can be used to track the reaction's progress thermofisher.com.
NMR spectroscopy also serves as a powerful tool for reaction monitoring, especially when specific nuclei or functional groups exhibit unique spectral signatures that change predictably during a reaction magritek.comnih.gov. By acquiring NMR spectra at regular intervals, one can quantify the concentrations of reactants, intermediates, and products, thereby enabling detailed kinetic analysis magritek.comnih.gov. This approach is particularly advantageous for complex reactions or when multiple species are present. For instance, the conversion of a starting material to a product can be followed by observing the disappearance of the starting material's NMR signals and the appearance of the product's signals nih.gov.
IR spectroscopy can also be employed to monitor reactions by observing changes in characteristic vibrational bands corresponding to functional groups involved in the reaction fiveable.meslideshare.net. For example, the formation of a new carbonyl group or the disappearance of a specific bond can be tracked by monitoring the intensity of the corresponding IR absorption band.
These spectroscopic methods, when applied to kinetic studies, enable the determination of rate constants, activation energies, and reaction orders, providing a deeper understanding of the reaction mechanism and optimizing reaction conditions fiveable.menih.govthermofisher.com.
Computational and Theoretical Chemistry Approaches for 4 Aminothiobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into a molecule's electronic makeup, which directly influences its chemical behavior and potential interactions. Density Functional Theory (DFT) and ab initio methods are primary tools in this domain.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding a molecule's reactivity and stability mdpi.comijpsr.comscirp.org. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's kinetic stability and its susceptibility to chemical reactions ijpsr.comscirp.orgresearchgate.net. A smaller energy gap generally suggests higher reactivity.
Beyond frontier molecular orbitals, DFT enables the computation of various reactivity descriptors. These include:
Chemical Potential (): Related to the energy change upon adding an electron to the system mdpi.comscirp.orgresearchgate.net.
Chemical Hardness (): A measure of a molecule's resistance to charge transfer; a harder molecule is less reactive mdpi.comscirp.orgresearchgate.net.
Chemical Softness (): The inverse of chemical hardness, indicating a molecule's susceptibility to chemical attack scirp.orgresearchgate.net.
Electrophilicity Index (): Quantifies a molecule's ability to accept electrons, indicating its electrophilic character mdpi.comscirp.orgresearchgate.net.
These descriptors, derived from HOMO and LUMO energies, provide a quantitative basis for predicting how 4-Aminothiobenzamide (B124670) might interact with other chemical species or biological targets scirp.orgresearchgate.net. Additionally, Fukui functions, calculable via DFT, can pinpoint specific atomic sites within the molecule that are prone to nucleophilic or electrophilic attack ijpsr.com.
Illustrative Data Table: Typical DFT-Derived Properties for a Benzamide (B126) Derivative
| Property | Value (eV) | Significance |
| HOMO Energy | -5.50 | Electron donating ability |
| LUMO Energy | -1.80 | Electron accepting ability |
| Energy Gap (HOMO-LUMO) | 3.70 | Stability and reactivity |
| Chemical Hardness () | 1.85 | Resistance to electron transfer |
| Electrophilicity () | 3.00 | Tendency to accept electrons (electrophilic nature) |
Note: The values presented in this table are illustrative and represent typical ranges observed for similar aromatic amine/amide compounds. Specific values for 4-Aminothiobenzamide would require dedicated DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, meaning "from first principles," employ fundamental quantum mechanical equations without relying on empirical parameters wikipedia.orgethz.chnih.govunipi.it. These methods, such as Hartree-Fock (HF) and more sophisticated post-Hartree-Fock techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, aim to provide highly accurate descriptions of molecular electronic structure, energies, and properties scirp.orgwikipedia.orgunipi.itmdpi.com. While generally more computationally demanding than DFT, ab initio methods offer a systematic route to achieving chemical accuracy, making them valuable for benchmarking and for systems where precise electronic descriptions are paramount wikipedia.orgethz.chunipi.it. These methods can resolve fine details of electron distribution, bond energies, and spectroscopic properties, offering a rigorous foundation for understanding molecular behavior mdpi.com.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques allow for the study of larger systems and complex interactions, particularly relevant for understanding how 4-Aminothiobenzamide might behave in a biological context.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a cornerstone computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein jscimedcentral.comopenaccessjournals.comnih.govarxiv.org. This process simulates how a molecule like 4-Aminothiobenzamide might fit into the active site of a biological target, akin to a "lock and key" or "induced fit" mechanism sciforschenonline.org. The primary goal is to identify potential biological targets and understand the molecular basis of their interaction.
The docking process generally involves:
Preparation of Structures: Generating or retrieving three-dimensional (3D) structures for both the ligand (4-Aminothiobenzamide) and the target protein.
Sampling: Exploring various possible orientations and conformations of the ligand within the protein's binding site.
Scoring: Evaluating the generated poses using scoring functions to estimate the binding affinity and identify the most favorable interactions.
Analysis: Interpreting the results to understand the binding mode and interactions.
Modern docking methods can account for ligand flexibility and, in some advanced cases, protein flexibility, providing more realistic predictions jscimedcentral.comnih.govmdpi.com.
Illustrative Data Table: Hypothetical Docking Results for 4-Aminothiobenzamide with a Target Protein
| Docking Score (kcal/mol) | Binding Affinity (nM) | Key Interaction Types |
| -8.5 | 50 | Hydrogen bond (e.g., with Ser, Thr), Hydrophobic |
| -7.2 | 250 | Hydrophobic, Weak Hydrogen bond (e.g., with Gly) |
| -6.0 | 1500 | Primarily Van der Waals, Limited polar interactions |
Molecular docking and associated simulation techniques, such as molecular dynamics, are instrumental in identifying specific amino acid residues within a protein's binding pocket that are critical for ligand recognition and binding mdpi.commdpi.comfrontiersin.orgmdpi.comresearchgate.net. These "key residues" often form crucial hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. For instance, charged residues like Aspartate (Asp), Arginine (Arg), and Histidine (His) are frequently implicated in strong electrostatic interactions, while hydrophobic residues such as Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe) contribute through van der Waals forces and hydrophobic packing mdpi.commdpi.com. Identifying these residues provides valuable insights into the binding mechanism and can guide the modification of either the ligand or the target to optimize binding affinity and selectivity.
Illustrative Data Table: Hypothetical Key Residues in a Binding Site Interacting with 4-Aminothiobenzamide
| Residue Name | Residue Number | Interaction Type(s) | Role in Binding |
| Serine | 87 | Hydrogen bond | Donates H-bond to amide NH of 4-ATB |
| Tyrosine | 150 | Hydrophobic | π-π stacking with aromatic ring of 4-ATB |
| Aspartate | 205 | Ionic, H-bond | Forms salt bridge with amine group of 4-ATB |
| Leucine | 210 | Hydrophobic | Occupies hydrophobic pocket near thioamide |
Note: This table presents hypothetical key residues and their interactions. Specific identification requires actual docking simulations of 4-Aminothiobenzamide with a target protein.
Biological Activity and Molecular Mechanisms of 4 Aminothiobenzamide Derivatives
Enzyme Inhibition Studies and Their Molecular Basis
The thioamide functional group present in 4-aminothiobenzamide (B124670) and its derivatives is known to interact with various biological targets, particularly enzymes. The para-amino substitution further influences their electronic and steric properties, contributing to their binding affinity and inhibitory potential. Studies have highlighted their efficacy across several enzyme classes, including hydrolases, glycosidases, and lipoxygenases.
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) are critical enzymes in the endocannabinoid system and lipid signaling pathways, respectively. Inhibition of these enzymes has garnered significant interest for managing pain, inflammation, and neurological disorders. Derivatives incorporating structural motifs derived from or related to 4-aminothiobenzamide have shown promise as potent inhibitors of these enzymes, often exhibiting dual inhibitory activity.
The mechanism by which 4-aminothiobenzamide derivatives interact with FAAH and sEH can vary. Some compounds, such as certain t-TUCB analogs, appear to inhibit FAAH through a time-independent, competitive mechanism, rather than time-dependent covalent modification escholarship.org. In contrast, known FAAH inhibitors like URB597 are proposed to act via carbamylation of the catalytic nucleophile Ser241, suggesting an irreversible mechanism, although some studies indicate a slowly reversible nature ucl.ac.be. PF-3845 is identified as a selective FAAH inhibitor with a Ki of 0.23 μM, demonstrating high efficacy and selectivity in vivo rndsystems.com. The precise mechanism of inhibition for many 4-aminothiobenzamide derivatives is often elucidated through kinetic studies and molecular docking, which reveal interactions with specific residues within the enzyme's active site escholarship.orgnih.govsci-hub.se.
A key strategy in the development of novel therapeutics involves designing compounds that can simultaneously inhibit multiple targets, leveraging synergistic effects. Dual inhibitors of FAAH and sEH are particularly attractive for pain management, as the concurrent inhibition of these enzymes can lead to enhanced analgesic and anti-inflammatory effects compared to targeting either enzyme alone escholarship.orgnih.govnih.govresearchgate.netdovepress.com. Derivatives featuring a 4-phenylthiazole (B157171) moiety, often synthesized using 4-aminothiobenzamide as a precursor, have demonstrated potent dual inhibition, with some compounds exhibiting IC50 values in the low nanomolar range for both FAAH and sEH nih.govsci-hub.senih.govresearchgate.net. Structure-activity relationship (SAR) studies have indicated that the presence of halogens (e.g., fluoro-, chloro-, bromo-) and methyl groups at ortho and para positions on phenyl rings, as well as specific linker moieties like the piperidine (B6355638) ring connected via an amide bond, are crucial for achieving potent dual inhibition nih.govnih.gov.
Table 1: FAAH and sEH Inhibitory Activity of Selected Derivatives
| Compound ID / Description | Target | IC50 Value (nM) | Reference | Notes |
| SW-17 (4-phenylthiazole analog) | FAAH | 9.8 | nih.govnih.gov | Potent dual inhibitor; reversible inhibition suggested for FAAH. |
| SW-17 (4-phenylthiazole analog) | sEH | 2.5 | nih.govnih.gov | Potent dual inhibitor. |
| 6o (4-phenylthiazole analog) | FAAH | 9.8 | nih.gov | Well-tolerated bulky moiety favored in active sites. |
| 6o (4-phenylthiazole analog) | sEH | 2.5 | nih.gov | Well-tolerated bulky moiety favored in active sites. |
| PF-3845 | FAAH | Ki = 230 | rndsystems.com | Selective FAAH inhibitor; highly efficacious and selective in vivo. |
| Compound 12 (4-aminobenzohydrazide derivative) | FAAH | 1.62 | nih.gov | Most potent inhibitor identified in its series. |
| t-TUCB related compounds | FAAH | Not specified | escholarship.org | Time-independent, competitive inhibition mechanism. |
| URB597 | FAAH | 4.6 (rat) | ucl.ac.be | Proposed irreversible inhibitor via carbamylation; also described as slowly reversible. |
Alpha-Glucosidase Inhibition Research
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a well-established strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Several classes of heterocyclic compounds, including those structurally related to or synthesized from 4-aminothiobenzamide precursors, have demonstrated significant alpha-glucosidase inhibitory activity.
Research has identified novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamides as potent alpha-glucosidase inhibitors mdpi.com. Compounds like 12a (IC50 = 18.25 μM) and 12g (IC50 = 24.24 μM) exhibited better potency than the standard drug acarbose (B1664774) (IC50 = 58.8 μM) mdpi.com. Flavonoid derivatives have also shown promise, with compound 4 displaying an IC50 of 15.71 ± 0.21 μM and acting as a reversible, mixed-type inhibitor frontiersin.org. Furthermore, 4-hydroxy-N'-[1-phenylethylidene]-1,2-benzothiazine derivatives, such as compound 9, achieved an IC50 of 3.9 μM, significantly outperforming acarbose cmu.ac.th. Quinazolin-4(3H)-one derivatives have also been synthesized, with compound 7b showing the highest activity (IC50 = 14.4 μM) and a competitive inhibition mechanism d-nb.info. Molecular docking studies consistently reveal that these inhibitors interact with critical residues in the alpha-glucosidase active site, such as Asp203, Asp542, and Arg526, underscoring the importance of specific binding interactions for their efficacy mdpi.comcmu.ac.th.
Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Derivatives
| Compound ID / Description | IC50 Value (μM) | Reference | Notes |
| 11c (2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamide) | 30.65 | mdpi.com | Potent inhibitor; better than acarbose. |
| 12a (2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamide) | 18.25 | mdpi.com | Potent inhibitor; better than acarbose. |
| 12d (2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamide) | 20.76 | mdpi.com | Potent inhibitor; better than acarbose. |
| 12e (2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamide) | 35.14 | mdpi.com | Potent inhibitor; better than acarbose. |
| 12g (2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govvulcanchem.comthiazin-2-yl)-N-arylacetamide) | 24.24 | mdpi.com | Potent inhibitor; better than acarbose. |
| Compound 4 (Flavonoid derivative) | 15.71 ± 0.21 | frontiersin.org | Highest activity; reversible and mixed-type inhibitor. |
| Compound 9 (4-hydroxy-N'-[1-phenylethylidene]-1,2-benzothiazine derivative) | 3.9 | cmu.ac.th | Significantly more potent than acarbose (38.3 μM). |
| Compound 7b (Quinazolin-4(3H)-one derivative) | 14.4 | d-nb.info | Highest activity; competitive inhibition. |
| PC1 (4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivative) | Ki = 5.75 | nih.gov | Most potent inhibitor in its series; noncompetitive inhibition. |
| Acarbose (Standard Drug) | 58.8 (from mdpi.com) | mdpi.com | Reference compound for comparison. |
| Acarbose (Standard Drug) | 38.3 | cmu.ac.th | Reference compound for comparison. |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD), aiming to increase acetylcholine (B1216132) levels in the brain. Various synthetic derivatives, including those incorporating structural elements related to 4-aminothiobenzamide or synthesized using similar chemical principles, have been investigated for their cholinesterase inhibitory potential.
A series of 4-phthalimidobenzenesulfonamide derivatives demonstrated high selectivity for AChE, with compound 7 showing potent inhibition (IC50 = 1.35 ± 0.08 μM), while compound 3 was most active against BuChE (IC50 = 13.41 ± 0.62 μM) nih.gov. Methylxanthine derivatives have also been explored, with compound 65 exhibiting significant AChE inhibition (IC50 = 0.089 µM) mdpi.com. In the realm of amino-7,8-dihydro-4H-chromenone derivatives, compound 4k displayed good potency against BuChE (IC50 = 0.65 ± 0.13 μM) slu.se. Furthermore, pyridyl–pyridazine moiety derivatives have been developed as dual AChE/BuChE inhibitors, with compound 5 showing notable activity against BuChE mdpi.com. Lupinine triazole derivatives, such as compound 15, have also emerged as promising AChE inhibitors, displaying mixed-type inhibition with an IC50 of 7.2 μM, comparable to galantamine mdpi.com. Molecular docking studies are instrumental in understanding the interactions of these compounds with the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases nih.govmdpi.com.
Table 3: Cholinesterase Inhibitory Activity of Selected Derivatives
| Compound ID / Description | Target | IC50 Value (μM) | Reference | Notes |
| Compound 7 (4-phthalimidobenzenesulfonamide derivative) | AChE | 1.35 ± 0.08 | nih.gov | High selectivity for AChE. |
| Compound 3 (4-phthalimidobenzenesulfonamide derivative) | BuChE | 13.41 ± 0.62 | nih.gov | Most potent against BuChE in its series. |
| Compound 65 (Methylxanthine derivative) | AChE | 0.089 | mdpi.com | Most active AChE inhibitor among studied methylxanthines. |
| Compound 4k (Amino-7,8-dihydro-4H-chromenone derivative) | BuChE | 0.65 ± 0.13 | slu.se | Good potency, competitive-type inhibition. |
| Compound 5 (Pyridyl–pyridazine moiety derivative) | BuChE | 0.41 | mdpi.com | Potent dual inhibitor; 0.46x donepezil (B133215) effectiveness. |
| Compound 15 (Lupinine triazole derivative) | AChE | 7.2 | mdpi.com | Mixed-type inhibitor; comparable to galantamine. |
| Compound 6 (Coumarin-linked amino acid derivative) | AChE | Not specified | scielo.br | Showed 46.97 ± 1.75% inhibition at 100 μmol L⁻¹. |
| MS4 (Thiazolidinone derivative) | AChE | Not specified | researchgate.net | Showed 81.7 ± 1.1% inhibition. |
| Galantamine (Standard Drug) | AChE | 8.2 ± 1.3 | mdpi.com | Reference compound for comparison. |
| Donepezil (Standard Drug) | BuChE | 0.41 | mdpi.com | Reference compound for comparison. |
Lipoxygenase Inhibition
Lipoxygenases (LOX) are enzymes that catalyze the oxidation of fatty acids, playing a role in inflammatory pathways by producing leukotrienes and lipoxins. Inhibition of LOX enzymes is a target for developing anti-inflammatory and anti-cancer agents. Coumarin derivatives have been identified as effective lipoxygenase inhibitors researchgate.netmdpi.com. For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one demonstrated strong inhibition of soybean LOX-3 (96.6%), and methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate showed 85.1% inhibition, indicating that bromine substituents can enhance LOX inhibitory activity mdpi.com. Titanium hydrazide complexes have also shown varying inhibition potentials against lipoxygenase, with hydrazide ligands exhibiting significant activity ajol.info. The precise mechanisms and structural determinants for LOX inhibition by these derivatives are subjects of ongoing research researchgate.net.
Investigation of Other Enzyme Targets
The thioamide functional group (-C(S)NH₂) present in 4-Aminothiobenzamide is recognized for its affinity towards enzymes that utilize NAD⁺ or zinc cofactors. While direct, extensive studies on 4-Aminothiobenzamide itself are limited, research on analogous compounds provides valuable insights. For instance, 3-aminothiobenzamide (B124690) has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms vulcanchem.com. By extension, 4-Aminothiobenzamide and its derivatives are hypothesized to disrupt similar cellular pathways. The proposed mechanism involves the thioamide sulfur atom coordinating with metal ions, such as Zn²⁺, within the active sites of enzymes. This coordination can lead to competitive inhibition, where the compound competes with endogenous substrates like NAD⁺, thereby halting enzymatic activity vulcanchem.com. Furthermore, derivatives of 4-Aminothiobenzamide are being explored for their potential to target enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain management pathways vulcanchem.com.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity. For 4-Aminothiobenzamide derivatives, these studies aim to systematically modify substituents to optimize potency and selectivity for specific biological targets vulcanchem.com. Significant research has focused on developing dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes relevant to pain and inflammation nih.govnih.gov. These studies have synthesized libraries of compounds, often incorporating the 4-phenylthiazole moiety, to explore how structural variations impact inhibitory efficacy nih.govnih.gov. Previous SAR investigations have also examined benzothiazole (B30560) and 4-phenylthiazole piperidine scaffolds for FAAH inhibition sci-hub.se.
Identification of Critical Pharmacophoric Features for Biological Activity
Key structural features within 4-Aminothiobenzamide derivatives are critical for their biological interactions. The thioamide group (-C(S)NH₂) is a primary pharmacophore, with the sulfur atom enhancing electronegativity and influencing hydrogen-bonding capabilities, which are vital for target binding vulcanchem.com. The amino group (-NH₂) contributes nucleophilic reactivity, enabling participation in various chemical reactions vulcanchem.com. In the context of dual FAAH/sEH inhibition, the 4-phenylthiazole moiety has emerged as a crucial structural element. Research indicates that this bulky group, when positioned on the left side of the pharmacophore, is well-tolerated by the active sites of both enzymes, contributing significantly to potent dual inhibition nih.govnih.gov. The 4-phenylthiazole moiety has been identified as an important feature for achieving potent inhibition of human FAAH sci-hub.se.
Antimicrobial Research
Investigations into the antimicrobial properties of 4-Aminothiobenzamide derivatives, specifically their antibacterial and antifungal activities, are an area of ongoing research. However, the provided search results did not yield specific data detailing the antibacterial activity of 4-Aminothiobenzamide derivatives against resistant strains or comprehensive investigations into their antifungal activity. While some studies discuss the antimicrobial properties of other chemical complexes, direct evidence linking such activities to 4-Aminothiobenzamide derivatives was not found within the scope of this analysis.
Proposed Molecular Mechanisms of Antimicrobial Action
While specific research detailing the antimicrobial mechanisms of 4-Aminothiobenzamide itself is limited in the provided search results, general principles for antimicrobial peptide (AMP) action offer insight into potential mechanisms for related compounds. AMPs, for instance, are known to disrupt bacterial cell membranes through electrostatic attraction, leading to pore formation and compromised membrane integrity mdpi.com. Other proposed mechanisms for AMPs include intracellular bactericidal effects, inhibition of macromolecule synthesis, damage to organelles, DNA fragmentation, and enzyme inhibition mdpi.com. The broad antimicrobial spectrum of compounds like chitosan, which can inhibit bacterial growth by ionic surface interaction, penetration into nuclei to inhibit protein synthesis, or by forming an external barrier, also highlights the multifaceted nature of antimicrobial action scielo.br. Further research into 4-Aminothiobenzamide derivatives would be necessary to elucidate their specific molecular targets and modes of action against microbial pathogens.
Anticancer Research
The exploration of 4-Aminothiobenzamide derivatives in anticancer research has yielded promising results, indicating their potential as therapeutic agents. These studies have focused on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical cellular processes.
Cytotoxic Effects and Induction of Apoptosis
Several studies have highlighted the potent cytotoxic effects of 4-Aminothiobenzamide derivatives against various cancer cell lines. For example, a specific 2-thioxoimidazolidin-4-one derivative (referred to as Compound 4) demonstrated significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 0.017 μM mdpi.com. This compound also induced apoptosis in these cells, increasing the proportion of apoptotic cells to 11.42% compared to 0.59% in control groups. Apoptosis induction is considered a critical cellular event contributing to the therapeutic efficacy of anticancer drugs mdpi.com.
Another study on 4-amino-3-acetylquinoline showed potent cytotoxic activity against the murine leukemia cell line L1210, with IC50 values less than 4 μg/mL, a threshold set by the National Cancer Institute for potential anticancer drugs. This quinoline (B57606) derivative induced morphological changes and apoptotic DNA fragmentation in L1210 cells nih.gov. Furthermore, novel 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with some derivatives being significantly more potent than cisplatin (B142131) d-nb.info. These compounds were found to induce apoptosis through upregulation of BAX, caspase-3, and caspase-9, while downregulating Bcl-2 and Bcl-xL expression tubitak.gov.tr.
Table 1: Cytotoxic Activity of Selected 4-Aminothiobenzamide Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| 2-thioxoimidazolidin-4-one (Compound 4) | HepG2 | 0.017 µM | mdpi.com |
| 4-amino-3-acetylquinoline | L1210 | < 4 µg/mL | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide derivative (e.g., 5e) | MDA-MB-231 | 0.4 µM | d-nb.info |
| 1,3,4-thiadiazole derivative (2g) | LoVo | 2.44 µM | nih.gov |
| 1,3,4-thiadiazole derivative (2g) | MCF-7 | 23.29 µM | nih.gov |
Modulation of Cellular Signaling Pathways and Cell Cycle Regulation
The anticancer effects of these compounds are often linked to their ability to interfere with key cellular processes, including cell cycle progression and signaling pathways. For instance, the 2-thioxoimidazolidin-4-one derivative (Compound 4) induced a G2/M phase cell cycle arrest in HepG2 cells, with 21.15% of cells arrested in this phase compared to 12.26% in control groups mdpi.com. This arrest was accompanied by an increase in the Pre-G1 phase, suggesting a role in cell death mechanisms.
Novel 4-aminoquinazoline derivatives have shown to inhibit cell proliferation by suppressing PI3Kα kinase activity, subsequently blocking the PI3K/Akt pathway. This inhibition led to G1 cell cycle arrest and induced apoptosis via a mitochondrial-dependent pathway nih.gov. Similarly, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative (S1) demonstrated selective cytotoxicity against acute leukemia cells, inducing cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells ualberta.ca. These findings underscore the capacity of these derivatives to disrupt the normal cell cycle progression, a hallmark of effective anticancer agents. Flavonoids like fisetin, while not directly 4-aminothiobenzamide derivatives, are known to modulate cellular signaling pathways such as PI3K/Akt and MAPK, and regulate cell cycle arrest, providing a broader context for how such molecular targets are influenced by bioactive compounds researchgate.net.
Table 2: Cell Cycle Arrest by Selected Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cell Cycle Phase Arrested | Percentage Increase (vs. Control) | Reference |
| 2-thioxoimidazolidin-4-one (Compound 4) | HepG2 | G2/M | 21.15% | mdpi.com |
| 4-aminoquinazoline derivative (6b) | HCT116 | G1 | Not specified | nih.gov |
| 2,4-dinitrobenzenesulfonamide (S1) | K562 | G2/M | Not specified | ualberta.ca |
| 2,4-dinitrobenzenesulfonamide (S1) | Jurkat | G0/G1 | Not specified | ualberta.ca |
Preclinical In Vitro and In Vivo Investigations of Antitumor Efficacy
The potential of 4-Aminothiobenzamide derivatives extends to preclinical studies, demonstrating efficacy in both cell-based (in vitro) and animal (in vivo) models. A study on a makaluvamine analog, FBA-TPQ, showed potent activity against pancreatic cancer xenografts in nude mice. Treatment with FBA-TPQ at 5 or 10 mg/kg/day resulted in 77.8% and 90.1% inhibition of tumor growth, respectively, with significant tumor regression observed mdpi.com. This compound also demonstrated promising in vitro efficacy against prostate, breast, and ovarian cancer cell lines, inducing apoptosis and cell cycle arrest mdpi.com.
Similarly, thiosemicarbazide (B42300) derivatives were investigated for their antitumor activity. One derivative, 1-(amino N-(pyridin-3yl)methanethiol-4-(pyridin-2-yl) thiosemicarbazide (H2PPY), significantly reduced viable ascitic cell count in Ehrlich Ascites Carcinoma (EAC) and prolonged the lifespan of EAC-bearing mice. In vivo studies in hepatocellular carcinoma (HCC) rats also showed substantial improvement in biochemical and histopathological parameters compared to untreated rats academicjournals.org. Furthermore, lipid nanocapsules loaded with pyridine (B92270) derivatives demonstrated superior in vitro cytotoxicity and remarkable in vivo antitumor efficacy against Ehrlich ascites carcinoma (EAC) solid tumors, showing significant tumor growth inhibition and increased animal lifespan compared to free compounds or 5-fluorouracil (B62378) researchgate.net.
Table 3: In Vivo Antitumor Efficacy of Selected Derivatives
| Compound/Derivative Class | Animal Model/Tumor Type | Treatment Dose/Regimen | Tumor Growth Inhibition | Reference |
| Makaluvamine analog (FBA-TPQ) | Nude mice / Panc-1 xenograft | 5 mg/kg/day | 77.8% | mdpi.com |
| Makaluvamine analog (FBA-TPQ) | Nude mice / Panc-1 xenograft | 10 mg/kg/day | 90.1% | mdpi.com |
| Thiosemicarbazide derivative (H2PPY) | EAC-bearing mice | Not specified | Decreased viable cell count, prolonged lifespan | academicjournals.org |
| Pyridine derivative (S4-loaded LPNCs) | EAC solid tumor-bearing mice | 10 mg/kg | Superior to free S4/5-FU | researchgate.net |
Other Investigated Biological Activities and Their Underlying Mechanisms
Beyond their prominent anticancer and antimicrobial potential, derivatives incorporating structural motifs related to 4-Aminothiobenzamide have been explored for a range of other biological activities. For instance, 4-thiazolidinone (B1220212) derivatives have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines, exhibiting potent activity and inducing apoptosis without affecting normal cells ekb.eg. Similarly, chromanone derivatives have shown selective cytotoxic effects against various cancer cell lines, with some derivatives demonstrating enhanced selectivity for cancer cells over normal cells nih.gov.
The broad biological activities associated with thiadiazole derivatives, including antimicrobial, anti-Alzheimer, and anticancer properties, highlight the versatility of such heterocyclic scaffolds chemmethod.com. Likewise, xanthone (B1684191) derivatives have been studied for their diverse pharmacological activities, including analgesic, antioxidant, and anti-inflammatory effects mdpi.com. The mechanisms underlying these activities are varied, often involving modulation of cellular signaling pathways, antioxidant or pro-oxidant effects, and interaction with specific molecular targets researchgate.netmdpi.commdpi.comcusabio.com. For example, some flavanone/chromanone derivatives exert their cytotoxic effects through a pro-oxidant mechanism, leading to increased intracellular reactive oxygen species (ROS) and DNA damage mdpi.com.
The scientific literature indicates a continuous effort to synthesize and evaluate new derivatives based on scaffolds like 4-Aminothiobenzamide, aiming to discover novel therapeutic agents with improved efficacy and targeted mechanisms of action.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Enhanced Diversity
The future of drug discovery with the 4-aminothiobenzamide (B124670) core lies in the ability to generate a wide and varied range of derivatives. Diversity-Oriented Synthesis (DOS) is a key strategy for achieving this, allowing for the creation of extensive compound libraries with significant structural complexity from a common starting material. nih.gov This approach moves beyond targeting a single biological entity and instead focuses on populating chemical space with diverse molecular architectures. nih.gov
Future synthetic methodologies will likely focus on:
Parallel Synthesis: Employing techniques like solid-phase synthesis to rapidly generate numerous analogs simultaneously. nih.gov This involves anchoring the 4-aminothiobenzamide scaffold to a resin and then treating it with various reagents to build a library of distinct compounds.
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products, increasing efficiency and reducing waste.
Scaffold Decoration: Developing novel chemical reactions to modify the core structure at multiple positions. This could involve introducing different functional groups to the amino group, the benzene (B151609) ring, or by transforming the thioamide group into other heterocyclic systems.
These advanced synthetic strategies will be crucial for generating the chemical diversity needed for comprehensive biological screening and the identification of novel therapeutic leads.
Table 1: Methodologies for Enhancing Chemical Diversity
| Methodology | Description | Application to 4-Aminothiobenzamide |
|---|---|---|
| Diversity-Oriented Synthesis (DOS) | Creates structurally complex and diverse small molecules from simple starting materials. | Generation of broad libraries of 4-aminothiobenzamide derivatives for high-throughput screening. nih.govnih.gov |
| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in a spatially separated manner. | Rapid creation of analog libraries by modifying the amino or thioamide functional groups. nih.gov |
| Multi-component Reactions | Reactions where three or more reactants combine in a single step to form a product containing parts of all components. | Efficient, one-pot synthesis of complex heterocyclic systems derived from the 4-aminothiobenzamide core. |
Integration of Advanced Computational Chemistry and Machine Learning
Computational chemistry and machine learning (ML) are transforming the landscape of drug discovery by making it faster and more cost-effective. emanresearch.org These in silico tools can predict how a molecule will behave, guiding the design and prioritization of compounds for synthesis and testing. neuroquantology.com
Key computational approaches include:
Molecular Docking: This technique simulates the binding of a 4-aminothiobenzamide derivative to the three-dimensional structure of a biological target, such as an enzyme or receptor. It helps predict binding affinity and orientation, guiding the design of more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its target over time, providing insights into the stability of the drug-target complex and the interactions that hold them together. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neuroquantology.com This allows researchers to predict the activity of new, unsynthesized 4-aminothiobenzamide derivatives.
More recently, artificial intelligence (AI) and machine learning have emerged as powerful tools. nih.gov ML algorithms can be trained on large datasets of chemical structures and biological activities to:
Predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Identify potential off-target effects and toxicity.
Design novel 4-aminothiobenzamide derivatives from scratch with desired properties using generative models. nih.gov
Table 2: Computational and Machine Learning Tools in Drug Design
| Tool | Function | Relevance for 4-Aminothiobenzamide Research |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target. | To identify potential biological targets and optimize ligand-receptor interactions. |
| MD Simulations | Simulates the physical movements of atoms and molecules. | To assess the stability of the compound-target complex and understand binding mechanics. nih.gov |
| QSAR | Relates a compound's chemical structure to its biological activity. | To predict the potency of new derivatives before synthesis. neuroquantology.com |
| Machine Learning | Uses algorithms to learn from data and make predictions. | To predict ADME/Tox properties and for de novo design of novel compounds with optimized characteristics. nih.govmdpi.com |
Expansion of Biological Target Space and Therapeutic Applications
A primary goal of future research is to identify a broader range of biological targets for 4-aminothiobenzamide derivatives. The structural versatility of this scaffold suggests it could interact with numerous protein families, opening up possibilities for treating a wide array of diseases. High-throughput screening of the diverse chemical libraries generated (as described in 6.1) against panels of enzymes, receptors, and other cellular targets will be essential.
Based on the activity of related benzamide (B126) and thioamide structures, potential therapeutic areas for exploration include:
Infectious Diseases: Derivatives could be developed as antimicrobial agents targeting essential enzymes in bacteria, fungi, or parasites like Trypanosoma and Leishmania. nih.gov
Oncology: Many cancer therapies target specific enzymes like kinases or proteases. The 4-aminothiobenzamide scaffold could be adapted to inhibit such targets involved in tumor growth and proliferation.
Neurodegenerative Diseases: Compounds could be designed to interact with targets implicated in diseases like Alzheimer's or Parkinson's, such as monoamine oxidase B or other enzymes involved in neuronal function. nih.gov
Inflammatory Disorders: Derivatives may be able to modulate inflammatory pathways by inhibiting key signaling proteins.
Systematic screening and subsequent mechanism-of-action studies will be critical to validating these potential applications and discovering entirely new ones.
Exploration of Polypharmacological Strategies and Multi-Targeting Agents
Complex, multifactorial diseases like cancer and neurodegenerative disorders are often difficult to treat with a drug that hits only a single target. Polypharmacology, the concept of a single drug interacting with multiple targets, is an emerging paradigm to address this challenge. nih.govresearchgate.net This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov
The 4-aminothiobenzamide scaffold is an excellent candidate for the development of multi-targeting agents. nih.gov Future research will focus on the rational design of derivatives that can simultaneously modulate two or more distinct biological targets relevant to a specific disease. This can be achieved by integrating known pharmacophores (the essential features of a molecule required for biological activity) into a single molecular structure. For example, a derivative might be designed to inhibit both a key kinase and a growth factor receptor involved in a particular cancer. nih.gov
Translational Research Prospects and Preclinical Development
Once promising 4-aminothiobenzamide derivatives with significant in vitro activity are identified, the focus will shift to translational research and preclinical development. This phase aims to bridge the gap between laboratory discovery and clinical application.
Key stages in this process include:
Pharmacokinetic (ADME) Profiling: Evaluating how the compounds are absorbed, distributed, metabolized, and excreted by a living organism. Computational models can provide early predictions, but experimental validation is crucial. nih.gov
In Vivo Efficacy Studies: Testing the therapeutic effectiveness of the compounds in animal models that mimic human diseases. This step is essential to demonstrate that the drug can reach its target and produce the desired effect in a complex biological system.
Safety and Toxicology Assessment: Conducting studies to identify any potential adverse effects and to determine a safe dose range for further development.
The ultimate goal of this research trajectory is to identify at least one 4-aminothiobenzamide derivative with a favorable efficacy and safety profile that can be advanced into human clinical trials. The integration of the strategies outlined above, from diverse synthesis to computational modeling and rigorous biological evaluation, will maximize the chances of success in this endeavor.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Aminothiobenzamide for experimental use?
4-Aminothiobenzamide is synthesized via conjugation to functionalized polymers or direct chemical modification. A widely cited method involves reacting carboxyl-functionalized mPEG-PLGH copolymers with 4-Aminothiobenzamide using EDC·HCl and NHS as coupling agents in DMF under nitrogen. The reaction proceeds via amide bond formation, with triethylamine as a base . Characterization is performed using H NMR and FT-IR to confirm structural integrity and conjugation efficiency.
Advanced: How can researchers optimize the controlled release of H₂S from 4-Aminothiobenzamide in polymeric nanoparticle systems?
Controlled H₂S release is achieved by integrating 4-Aminothiobenzamide into amphiphilic copolymers (e.g., mPEG-PLGA modified with HMPA). The thiobenzamide moiety undergoes thiol-triggered hydrolysis (e.g., via cysteine), releasing H₂S. Key parameters include:
- Copolymer design : Hydrophobic/hydrophilic balance to modulate nanoparticle self-assembly and H₂S diffusion rates.
- Thiol concentration : Adjusting cysteine levels in vitro/in vivo to tune release kinetics.
- Analytical validation : Use H₂S-specific fluorescent probes (e.g., SF7-AM) and chemiluminescence assays to quantify release profiles .
Basic: What safety protocols are critical when handling 4-Aminothiobenzamide in laboratory settings?
4-Aminothiobenzamide requires handling in a fume hood with PPE (gloves, lab coat, goggles). Storage should be at 0–6°C in airtight containers to prevent degradation. Disposal must comply with hazardous waste regulations, and spills should be neutralized with inert absorbents. Safety data sheets (SDS) must be reviewed prior to use, as degradation products may pose unforeseen hazards .
Advanced: How does the co-delivery of NO and H₂S via 4-Aminothiobenzamide-functionalized nanoparticles enhance angiogenic outcomes?
Co-delivery leverages synergistic gasotransmitter signaling. For example, 4-Aminothiobenzamide (H₂S donor) and DETA NONOate (NO donor) are encapsulated in mPEG-PLGA nanoparticles. The dual release amplifies VEGF expression and endothelial cell migration via:
- NO-mediated cGMP activation : Enhances vasodilation and cell proliferation.
- H₂S-mediated sulfhydration : Modifies kinase pathways (e.g., PI3K/Akt) to reduce oxidative stress.
Experimental validation includes chick chorioallantoic membrane (CAM) assays and in vitro tubule formation studies. Data interpretation must account for release kinetics ratios (NO:H₂S) to avoid contradictory outcomes .
Advanced: How should researchers resolve discrepancies in reported H₂S release kinetics from 4-Aminothiobenzamide across studies?
Discrepancies often arise from:
- Thiol source variability : L-cysteine vs. glutathione may trigger different hydrolysis rates.
- Analytical methods : Fluorescent probes (e.g., AzMC) vs. methylene blue assays yield varying sensitivity.
- Polymer matrix effects : Hydrophobic copolymers slow H₂S diffusion compared to hydrophilic carriers.
To reconcile data, standardize thiol concentrations, use orthogonal detection methods, and report copolymer composition (e.g., PLGA ratio) in experimental metadata .
Basic: What characterization techniques are essential for confirming 4-Aminothiobenzamide integration into polymeric systems?
- H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons from the thiobenzamide group.
- FT-IR : Amide I (1650 cm⁻¹) and thioamide (1250 cm⁻¹) bands verify conjugation.
- DLS/Zeta potential : Measures nanoparticle size (80–150 nm) and stability (zeta > ±20 mV).
- TGA/DSC : Assess thermal stability and copolymer degradation thresholds .
Advanced: What experimental models are optimal for evaluating 4-Aminothiobenzamide’s therapeutic potential in cardiovascular research?
- In vitro : Human umbilical vein endothelial cells (HUVECs) for proliferation/migration assays under hypoxic conditions.
- Ex vivo : Rat aortic ring assays to quantify microvessel outgrowth.
- In vivo : Murine hindlimb ischemia models to measure perfusion recovery via laser Doppler.
Controls should include H₂S scavengers (e.g., AOAA) to isolate mechanistic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
